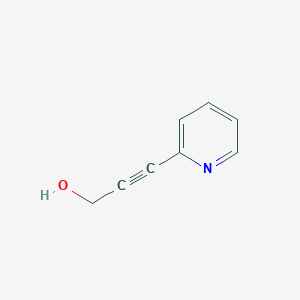

3-(Pyridin-2-yl)prop-2-yn-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392884 | |

| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29768-03-4 | |

| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyridine Substituted Propargyl Alcohols As Molecular Scaffolds

Pyridine-substituted propargyl alcohols represent a privileged class of compounds in organic chemistry. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common motif in a vast array of natural products and biologically active molecules. Its inclusion in a molecular scaffold can impart desirable physicochemical properties and provide a handle for further functionalization.

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are themselves highly versatile synthetic intermediates. researchgate.netresearchgate.net The combination of these two functionalities in pyridine-substituted propargyl alcohols creates a powerful platform for the construction of diverse and complex molecular architectures, including indolizines and indolizinones, which are of interest for their potential biological activities. researchgate.net The strategic placement of the nitrogen atom in the pyridine ring can influence the reactivity and electronic properties of the entire molecule, making these scaffolds highly tunable for specific applications.

Strategic Importance of Alkyne and Hydroxyl Functionalities in Organic Synthesis

The alkyne and hydroxyl groups are the cornerstones of the synthetic utility of 3-(Pyridin-2-yl)prop-2-yn-1-ol. Each group offers a distinct set of reactive possibilities, and their proximity to one another gives rise to unique chemical transformations.

The alkyne functionality is a linchpin in modern organic synthesis. Its linear geometry and high degree of unsaturation make it a participant in a wide range of reactions. iitk.ac.in These include:

Coupling Reactions: The terminal alkyne can readily participate in classic carbon-carbon bond-forming reactions like the Sonogashira coupling, which is a key method for its own synthesis by coupling a halopyridine with propargyl alcohol. asianpubs.org

Cycloaddition Reactions: Alkynes are excellent dienophiles and dipolarophiles, enabling the construction of various heterocyclic and carbocyclic ring systems. acs.orgnih.gov The "click" reaction, a type of azide-alkyne cycloaddition, is a prominent example of its utility in creating complex molecules. nih.gov

Addition Reactions: The triple bond can undergo addition reactions with a variety of reagents, including halogens and hydrogen halides, leading to functionalized alkenes. wikipedia.org

The hydroxyl group is another key player, offering multiple avenues for synthetic manipulation:

Nucleophilicity: The oxygen atom of the hydroxyl group can act as a nucleophile, participating in reactions like etherification. sci-hub.se

Leaving Group Potential: The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions at the propargylic position. sci-hub.se This can lead to the formation of allenic intermediates, which are themselves valuable synthetic precursors. researchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further handles for molecular elaboration.

The interplay between the alkyne and hydroxyl groups allows for a rich and diverse chemistry. For instance, the hydroxyl group can direct the stereochemical outcome of reactions at the alkyne, and the electronic nature of the alkyne can influence the acidity and reactivity of the hydroxyl group.

Overview of Research Trajectories for 3 Pyridin 2 Yl Prop 2 Yn 1 Ol and Analogous Structures

Catalytic Alkyne-Based Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Sonogashira reaction, in particular, stands out as a primary method for the synthesis of this compound. wikipedia.orgscirp.org

Sonogashira Cross-Coupling for Pyridine-Alkyne Construction

The Sonogashira coupling reaction is a cornerstone in the synthesis of aryl alkynes, providing a direct route to connect a terminal alkyne with an aryl or vinyl halide. wikipedia.org This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the pyridine ring. wikipedia.org The reaction is widely used due to its mild conditions, which often include room temperature and aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

For the synthesis of this compound, the Sonogashira reaction involves the coupling of a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, with propargyl alcohol. nih.gov The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which in turn are more reactive than chlorides. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, a nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for the Sonogashira coupling of 2-bromopyridine with propargyl alcohol, yielding the desired product in good yields. nih.gov

Table 1: Sonogashira Coupling of 2-Bromopyridine with Propargyl Alcohol

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | scirp.org |

| Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3 | 81 | nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | Room Temp | 5 | Not Specified | asianpubs.org |

| Pd(PPh₃)₄ / CuI | KF | Toluene | 30 | 72 | Moderate to Good | sioc-journal.cn |

Homocoupling Reactions of Terminal Alkynes

While the goal is often cross-coupling, the homocoupling of terminal alkynes, such as propargyl alcohol, to form symmetrical diynes is a potential side reaction in Sonogashira couplings, particularly in the absence of a copper(I) co-catalyst. nih.gov However, controlled homocoupling, also known as the Glaser coupling, can be a valuable synthetic tool in its own right. Copper-catalyzed oxidative coupling of terminal alkynes is a common method for synthesizing 1,3-diynes. Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For example, a bis-N-heterocyclic carbene ligand in combination with a copper(I) salt has been shown to be an effective catalyst for the homocoupling of various terminal alkynes, including heterocyclic acetylenes like 2-ethynylpyridine, under air as the oxidant. mdpi.com

Reduction-Mediated Pathways from Pyridine-Aldehyde Precursors

An alternative approach to constructing the propargyl alcohol moiety involves the reduction of a corresponding pyridine-alkynyl ketone. However, a more direct route starts from pyridine-2-carboxaldehyde. The reduction of 2-pyridinecarboxaldehyde (B72084) to 2-pyridinemethanol (B130429) is a well-established transformation. While various reducing agents can be employed, the selective reduction of the aldehyde in the presence of other functional groups is crucial. For instance, catalytic hydrogenation using a copper catalyst has been explored for the reduction of aldehydes to alcohols. researchgate.net However, the reduction of 2-pyridinecarboxaldehyde with this system resulted in a moderate conversion with the formation of multiple products. researchgate.net In contrast, a zinc complex has been shown to quantitatively convert 2-pyridinecarboxaldehyde to pyridin-2-ylmethanol. core.ac.uk Another method involves the oxidation of 2-picoline to 2-pyridinecarboxaldehyde, which can then be reduced.

Nucleophilic Addition to Aldehydes with Acetylide Reagents

The addition of acetylide anions to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that produces propargyl alcohols. libretexts.orgwikipedia.org Terminal alkynes are significantly more acidic than other hydrocarbons, allowing for their deprotonation with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. libretexts.orgmasterorganicchemistry.com

This acetylide can then attack the electrophilic carbonyl carbon of an aldehyde, like 2-pyridinecarboxaldehyde. Following an acidic workup, the resulting alkoxide is protonated to yield the propargyl alcohol. ucalgary.ca The reaction of an acetylide with an aldehyde will produce a secondary alcohol. ucalgary.ca This method is highly versatile as the substituents on both the acetylide and the aldehyde can be varied. For example, the reaction of lithium ethyl propiolate with cyclopentanone, followed by an acidic workup, yields the corresponding tertiary propargyl alcohol. wikipedia.org

Propargylation Reactions for N-Alkynylation

While the previous methods focus on constructing the carbon skeleton, propargylation reactions can be used to introduce the propargyl group onto a nitrogen atom. The direct N-alkynylation of pyridines can be challenging. However, methods have been developed for the propargylation of amines. A copper-catalyzed reaction of 2-aminopyridines with propargyl alcohol derivatives can lead to N-propargylation, which is then followed by an intramolecular cyclization. researchgate.net This highlights a pathway where the pyridine nitrogen can be functionalized with a propargyl group, which could be a precursor to the target molecule through subsequent manipulations.

Stereoselective Synthesis of Propargyl Alcohol Derivatives (General Approach)

The synthesis of chiral propargyl alcohols is an area of significant research interest. mdpi.com Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. One common approach is the dynamic kinetic resolution (DKR) of racemic propargyl alcohols. mdpi.comencyclopedia.pub This method combines a lipase-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the acylated product. mdpi.comencyclopedia.pub Metal catalysts, such as those based on vanadium or palladium, are often used for the racemization step. mdpi.comencyclopedia.pub

Another powerful technique is the asymmetric addition of alkynes to aldehydes. The use of chiral ligands in combination with metal catalysts can facilitate the enantioselective propargylation of aldehydes to produce chiral homopropargylic alcohols. mdpi.com For example, copper-catalyzed propargylation of aldehydes using propargyl borolanes with chiral ligands has been shown to produce chiral secondary homopropargylic alcohols with high enantioselectivity. mdpi.com

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient heteroaromatic system. This electronic characteristic dictates its reactivity towards both electrophilic and nucleophilic reagents.

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Reactions such as nitration and halogenation require vigorous conditions. uoanbar.edu.iqscribd.com The presence of the nitrogen atom and its lone pair can also lead to reactions with the electrophile itself, forming a pyridinium (B92312) ion and further deactivating the ring. scribd.com Electrophilic attack, when it does occur, is directed to the 3-position. scribd.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq This reactivity is enhanced in the pyridinium form. scribd.com A notable example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves direct amination with sodamide. scribd.com

The nitrogen atom of the pyridine ring can be targeted for functionalization. For instance, pyridine can be oxidized by reagents like hydrogen peroxide or peracids to form pyridine-N-oxide. scribd.com This transformation can alter the reactivity of the ring, facilitating different substitution patterns.

Transformations of the Propargyl Alcohol Moiety

The propargyl alcohol portion of the molecule offers a rich platform for a variety of chemical modifications, including oxidation of the alcohol, reactions at the triple bond, and derivatization of the hydroxyl group.

The primary alcohol of the propargyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents for this transformation include manganese dioxide (MnO2), potassium permanganate (B83412) (KMnO4), and chromium trioxide (CrO3). The resulting α,β-unsaturated carbonyl compounds, such as 3-(pyridin-2-yl)prop-2-ynal, are valuable intermediates in further synthetic applications, including multicomponent reactions to form complex heterocyclic systems like indolizines. rsc.org

Table 1: Oxidation of Propargyl Alcohols

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium permanganate | Carboxylic acid | |

| Chromium trioxide | Carboxylic acid | |

| Manganese dioxide | Aldehyde | rsc.org |

The carbon-carbon triple bond can be fully or partially reduced. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can reduce the alkyne to an alkane, yielding 3-(pyridin-2-yl)propan-1-ol. nih.gov This complete saturation of the side chain is a common strategy in the synthesis of substituted pyridines. nih.gov

Selective reduction to the corresponding (Z)-alkene, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol, can also be achieved, providing access to stereochemically defined olefinic structures.

Table 2: Reduction of this compound and its Derivatives

| Reagent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| H2, Pd/C | MeOH/EtOAc | 3-(4,6-dimethylpyridin-2-yl)propan-1-ol | 91% | nih.gov |

| Sodium borohydride | Methanol | Saturated alcohol | - | |

| Lithium aluminum hydride | Ether | Saturated alcohol | - |

The hydroxyl group of the propargyl alcohol is a key site for functionalization, allowing for the introduction of various groups through reactions like esterification and etherification. For example, Williamson ether synthesis can be employed to introduce alkyl or aryl ether linkages. mdpi.com The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. Additionally, it can be protected, for instance as a silyl (B83357) ether, to allow for selective reactions at other parts of the molecule. thieme-connect.comrsc.org The formation of acetate (B1210297) esters from propargyl alcohols is also a documented transformation. acs.org

Cycloaddition Reactions Involving the Alkyne Unit

The internal alkyne of this compound is a key functional group, participating in various cycloaddition reactions to form complex cyclic and heterocyclic systems.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) (Click Chemistry)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction, falling under the umbrella of "click chemistry". researchgate.net This reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.gov In the context of this compound, the terminal alkyne readily participates in CuAAC reactions.

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or directly from a copper(I) salt like copper(I) iodide. nih.gov The presence of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. nih.gov The process is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.netnih.gov This has made it a valuable tool in drug discovery, bioconjugation, and materials science. researchgate.netsigmaaldrich.com

A general procedure involves the reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.org The reaction can be performed in a one-pot synthesis, where an aryl halide is converted to an aryl azide and then reacted with the alkyne without isolation of the intermediate azide. researchgate.net

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide | Catalyst | Solvent | Product |

| This compound | Benzyl azide | CuI | THF/H₂O | 1-benzyl-4-((pyridin-2-yl)methyl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-phenyl-4-((pyridin-2-yl)methyl)-1H-1,2,3-triazole |

| This compound | 2-Azidoethan-1-ol | Cu(OAc)₂ | Methanol | 2-(4-((pyridin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol |

[2+2+2] Cyclotrimerization for Pyridine and Phosphinine Synthesis

The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, including substituted pyridines and phosphinines. This reaction involves the cyclotrimerization of three alkyne units or the co-cyclotrimerization of alkynes with other unsaturated molecules like nitriles. Transition metal catalysts, such as those based on cobalt, rhodium, and manganese, are commonly employed to facilitate this transformation. jku.atrsc.orgresearchgate.net

In the synthesis of pyridines, this compound can react with a diyne in the presence of a rhodium catalyst. rsc.org For example, the Rh(I)-catalyzed double cocyclization of a dipropargyl amine with a nitrile can yield a 2-(pyridin-2-yl)pyridine derivative. rsc.org The reaction proceeds through the formation of a metallacyclopentadiene intermediate, followed by insertion of the third unsaturated component and reductive elimination to afford the aromatic product.

The synthesis of phosphinines, which are phosphorus analogs of pyridines, can be achieved through the [2+2+2] cycloaddition of diynes and a phosphaalkyne, catalyzed by a manganese complex such as fac-MnBr(dppm)(CO)₃. jku.at While direct examples involving this compound are not prevalent, its alkyne functionality makes it a potential substrate for such transformations.

Table 2: Catalysts for [2+2+2] Cyclotrimerization

| Catalyst System | Substrates | Product Type |

| Co₂(CO)₈ | Dipropargyl amines, Nitriles | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines. rsc.org |

| [Rh(cod)₂]BF₄ / Chiral Ligand | Diynes, Alkynes | Chiral tetraphenylenes. rsc.org |

| fac-MnBr(dppm)(CO)₃ | Diynes, Phosphaalkynes | Phosphinines. jku.at |

Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.org This reaction is particularly useful for the synthesis of heterocyclic compounds. sigmaaldrich.comwikipedia.org The alkyne unit of this compound can act as the dienophile in IEDDA reactions with electron-deficient dienes like 1,2,4,5-tetrazines. sigmaaldrich.comd-nb.info

The reaction between an alkyne and a tetrazine initially forms a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction by extruding nitrogen gas (N₂) to yield a pyridazine (B1198779) derivative. d-nb.info The reactivity of the tetrazine is influenced by its substituents; for instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) is a common reactive diene for these transformations. d-nb.info These reactions are often fast and can proceed under mild conditions, making them suitable for applications in bioorthogonal chemistry. sigmaaldrich.comnih.gov

Table 3: IEDDA Reaction Details

| Diene | Dienophile | Product |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | This compound | 4-(pyridin-2-ylmethyl)-3,6-di(pyridin-2-yl)pyridazine |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Norbornene | Dihydropyridazine adduct. sigmaaldrich.com |

Conjugate Addition Reactions

Primary propargylic alcohols like this compound can isomerize to form highly reactive terminal enones. ucl.ac.uk This isomerization, known as the Meyer-Schuster rearrangement, can be catalyzed by gold salts and allows for subsequent conjugate addition reactions. ucl.ac.uk The resulting α,β-unsaturated aldehyde or ketone is susceptible to nucleophilic attack at the β-position. The electron-deficient nature of the pyridine ring can further activate the conjugated system towards nucleophilic addition.

Propargyl Cyclopropanation Reactions

Gold-catalyzed reactions of propargyl alcohols can also lead to the formation of cyclopropanes. researchgate.netdiva-portal.org In these reactions, a gold(III) complex can catalyze the cyclopropanation of an alkene with a propargyl ester. While direct examples with this compound are not explicitly detailed, the propargyl alcohol functionality makes it a candidate for such transformations after conversion to a suitable propargyl ester. The catalytic activity of the gold complex can be enhanced by the use of specific ligands. researchgate.netdiva-portal.org

Visible-Light Organic Photoredox-Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govuni-regensburg.de This methodology relies on the ability of a photocatalyst, upon absorption of visible light, to initiate single-electron transfer (SET) processes with organic substrates. nih.gov Both transition metal complexes (e.g., of ruthenium and iridium) and organic dyes (e.g., Eosin Y) can serve as photocatalysts. nih.govmdpi.com

The functionalization of pyridine derivatives has been achieved using this technology. nih.gov For instance, the trifluoromethylation of pyridines and other nitrogen-containing heterocycles can be accomplished using an iridium photocatalyst. nih.gov The photoredox-catalyzed phosphonylation of bromo-substituted phenanthrolines using Eosin Y has also been reported. mdpi.com Although specific applications to this compound are not extensively documented, its pyridine moiety and alkyne group present potential sites for functionalization via photoredox catalysis. For example, photoredox-mediated propargylation of aldehydes has been achieved using a titanium catalyst in conjunction with a photocatalyst. nih.gov

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

The unique arrangement of a nitrogen heterocycle (pyridine) and a carbon-carbon triple bond (alkyne) makes 3-(Pyridin-2-yl)prop-2-yn-1-ol an attractive building block for designing sophisticated ligands. The pyridine (B92270) nitrogen acts as a potent σ-donor, while the alkyne can participate in π-bonding, allowing for versatile coordination with a wide range of transition metals.

Formation of Metal-Pyridine-Alkyne Complexes

The pyridine moiety is a well-established ligand in coordination chemistry, readily forming stable complexes with various metal ions. jscimedcentral.com The nitrogen atom's lone pair of electrons facilitates coordination, and the electronic properties of the resulting metal complex can be tuned by modifying the pyridine ring. jscimedcentral.com In the case of this compound, the pyridine group serves as the primary coordination site. Transition metal complexes with metals such as Ni(II), Cu(I), and Ag(I) have been synthesized using simple pyridine as a monodentate ligand. jscimedcentral.com More complex ligands incorporating the pyridyl motif, such as those based on 2,2'-bipyridine and 3-(pyridine-2-yl)-1,2,4-triazine, have been used to synthesize Ruthenium(II) complexes. urfu.ru

The alkyne group, while a weaker ligand than pyridine, can also interact with metal centers through π-donation, leading to the formation of metal-alkyne π-complexes. This interaction is particularly relevant in the chemistry of late transition metals like gold and palladium. The simultaneous presence of both the pyridine and alkyne functionalities allows this compound to act as a chelating or bridging ligand, depending on the metal center and reaction conditions. This dual functionality is crucial for creating specific geometric arrangements in the coordination sphere of the metal, which in turn influences the material's properties and catalytic activity.

| Metal Ion | Ligand Type | Coordination Mode | Reference |

|---|---|---|---|

| Ni(II), Cu(I), Ag(I) | Pyridine | Monodentate | jscimedcentral.com |

| Ru(II) | 3-(Pyridine-2-yl)-1,2,4-triazine derivatives | Bidentate | urfu.ru |

| Mn(II), Pd(II), Au(III) | 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Tetra/Pentadentate | samipubco.com |

Self-Assembly into Supramolecular Structures

The functional groups within this compound—the pyridine ring, the hydroxyl group, and the alkyne—are all capable of participating in non-covalent interactions, making the molecule a prime candidate for the construction of supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions, combined with metal coordination, can direct the self-assembly of molecules into ordered, higher-dimensional structures.

For instance, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble with divalent transition metal ions to form ML2 complexes. rsc.org These complexes can further organize into more complex structures, such as nanotubes, in the solid state. rsc.org Similarly, the interaction between pyridinium-functionalized pillar uea.ac.ukarenes and guest molecules is driven by strong electrostatic attraction and can be controlled by pH. scielo.br The hydroxyl group of this compound can also play a crucial role in directing supramolecular assembly through hydrogen bonding, leading to the formation of chains, sheets, or three-dimensional networks.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal nodes and organic linkers. mdpi.com Pyridine-containing ligands are frequently used in MOF synthesis due to their strong coordinating ability. researchgate.net

Ligands derived from this compound are excellent candidates for incorporation into MOFs. The pyridine nitrogen can coordinate to the metal centers, while the rest of the molecule can be functionalized to control the framework's dimensionality and properties. The use of mixed-ligand systems, combining pyridyl-based linkers with other ligands like polycarboxylates, is a common strategy for constructing novel MOFs. mdpi.com For example, 2-pyridyl oximes have been used with 1,3,5-benzenetricarboxylic acid to create new Zn(II) and Cu(II)-based coordination polymers and MOFs. mdpi.com The alkyne and hydroxyl groups of this compound can serve as secondary functional sites within the MOF pores, available for post-synthetic modification or for interacting with guest molecules for applications in gas storage or catalysis.

Role of this compound-Derived Ligands in Catalysis

The ability of this compound to form well-defined metal complexes makes it a valuable ligand for homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst.

Gold(III)-Catalyzed Organic Transformations

Gold catalysis has emerged as a powerful tool in organic synthesis, with Gold(III) complexes becoming increasingly important. uea.ac.uk The catalytic activity of gold centers is highly dependent on the supporting ligands. Pyridine-based ligands have been shown to modulate the reactivity of Au(III) complexes significantly. nih.govacs.org Systematic investigations have demonstrated that the electron density of the pyridine ligand directly impacts the catalytic efficiency of Au(III) complexes in reactions such as the cyclopropanation of styrene with propargyl esters. nih.gov

The coordination of a this compound-derived ligand to a Gold(III) center would create a catalyst with several key features. The pyridine group would stabilize the high oxidation state of gold, while the alkyne functionality of the substrate could interact with the electrophilic gold center. Recent studies have demonstrated the selective insertion of alkynes into Gold(III)-hydride bonds to form vinyl-gold species, a key step in many catalytic cycles. acs.org The development of chiral N,N,O-tridentate pyridine-based alcohol ligands has led to Au(III) complexes that are highly active catalysts, outperforming simple salts like AuCl3 in propargyl cyclopropanation. bohrium.com

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Bis(pyridine)-ligated Au(III) | Propargyl ester cyclopropanation | Catalytic activity is modulated by the electron density of the pyridine ligands. | nih.govacs.org |

| (P^N^C) pincer Au(III)-hydrides | Alkyne insertion | Selective anti-Markovnikov insertion of terminal alkynes into the Au(III)-H bond. | acs.org |

| Chiral N,N,O-tridentate Au(III) complex | Propargyl cyclopropanation | Ligated complex showed higher catalytic activity than AuCl3. | bohrium.com |

Palladium-Catalyzed Dearomative Cyclocarbonylation

Palladium-catalyzed reactions are fundamental in modern organic synthesis, and cyclocarbonylation reactions, which incorporate a molecule of carbon monoxide (CO), are particularly useful for constructing heterocyclic compounds. nih.gov Pyridine-directed or pyridine-containing substrates have been successfully employed in these transformations. For example, a palladium-catalyzed, pyridine-directed cyclocarbonylation of 2-pyridyl-linked vinylogous amides and ureas has been developed to generate novel ring-fused pyridopyrimidinones in high yields. nih.gov

A ligand derived from this compound is well-suited for palladium-catalyzed dearomative cyclocarbonylation. The reaction mechanism would likely involve the coordination of the pyridine nitrogen to the palladium center, bringing the catalyst into proximity with the alkyne. A proposed pathway involves the oxidative addition of palladium, followed by CO insertion and subsequent intramolecular cyclization involving the alkyne. Such cascade reactions are powerful synthetic tools, and the use of 1-alkynyl-2-iodoglucals in palladium-catalyzed aminocarbonylative cyclization has been shown to produce glycosides fused to pyridinones selectively. nih.gov The specific structure of the this compound ligand would influence the regioselectivity and efficiency of the carbonylation and cyclization steps, leading to the synthesis of complex nitrogen-containing heterocycles.

Molybdenum-Mediated Pentathiepine Formation

The reaction of 2-alkynylpyridine derivatives, including this compound, with molybdenum-oxo bis(tetrasulfido) complexes serves as an efficient method for synthesizing artificial 1,2,3,4,5-pentathiepines (PTEs). researchgate.net These sulfur-rich heterocyclic compounds are of significant interest due to their potential pharmacological activities. researchgate.net The process leads to the formation of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, a novel subfamily of PTEs. nih.gov

The reaction mechanism is believed to involve the coordination of the pyridine and alkyne moieties to the molybdenum center. Studies have shown that the nature of the substituent on the propargylic carbon is crucial for the success of this transformation. While precursors with a –CH(OEt)₂ group are commonly employed, research has expanded to include derivatives like this compound to create more diverse functionalization on the resulting pyrrolic ring of the indolizine (B1195054) core. nih.gov The presence of an ethoxy group (–OEt) has been identified as a key factor, with its elimination being a critical step in the reaction sequence for pentathiepine formation. nih.gov

Below is a table summarizing the synthesis of propargyl alcohols used as precursors in these reactions.

| Compound Name | Structure | Yield | Physical State |

| This compound | C₈H₇NO | 83% | White crystals |

| 1-phenyl-3-(pyridin-2-yl)prop-2-yn-1-ol | C₁₄H₁₁NO | 52% | Colorless oil |

| Data sourced from MDPI. nih.gov |

Iron-Catalyzed Cyclotrimerization Reactions

Iron, as an earth-abundant and inexpensive metal, is an attractive catalyst for organic synthesis. Iron complexes have been developed to catalyze the [2+2+2] cycloaddition of alkynes, commonly known as cyclotrimerization, to produce substituted aromatic compounds. nih.govscilit.com This atom-efficient reaction provides a direct route to construct benzene and pyridine rings from simpler alkyne and nitrile precursors. nih.govnih.gov

In the context of this compound, an iron catalyst could facilitate its homotrimerization or its co-cyclotrimerization with other alkynes. The reaction typically proceeds to yield regioselectively substituted arenes, with the 1,2,4-substituted isomer often being the major product when terminal alkynes are used. nih.govacs.org The catalysis can be highly efficient, sometimes occurring at room temperature within minutes with low catalyst loading. nih.gov

Furthermore, iron catalysts are effective in mediating the cycloaddition of alkynes with alkynenitriles to form substituted pyridines. nih.gov This suggests that this compound could potentially be used in iron-catalyzed reactions to synthesize more complex, substituted bipyridine or terpyridine systems, which are valuable ligands in coordination chemistry. The general scheme for such a reaction is presented below.

| Catalyst Type | Reactants | Product | Key Feature |

| Iron(II) Complex | Diyne + Nitrile | Substituted Pyridine | Simple, air-stable pre-catalyst. nih.gov |

| Fe(OAc)₂ / Pyridyl Bisimine Ligand | Alkynenitrile + Alkyne | Substituted Pyridine | General method for a variety of substrates. nih.gov |

| Fe(II) Precatalyst | Terminal Alkynes | 1,2,4-Substituted Arenes | High activity without a reductant. nih.govscilit.com |

Manganese-Catalyzed Cycloadditions and Pyranone Synthesis

Manganese is another earth-abundant metal that has gained prominence in catalysis. Manganese complexes have been successfully employed in various cycloaddition reactions, including the [2+2+2] cyclotrimerization of alkynes. nih.govchemrxiv.org These reactions, often promoted by photochemical means, can accommodate a wide range of functional groups in the alkyne substrates, including pyridyl moieties. nih.govchemrxiv.org The development of manganese-catalyzed cycloadditions is significant for advancing sustainable organic synthesis. researchgate.net

Of particular relevance is the manganese-catalyzed synthesis of pyrone derivatives. Research has shown that manganese can catalyze a [2+2+2] cyclization involving 1,3-dicarbonyl species and alkynes. unl.pt The proposed mechanism involves the formation of a manganese enolate, followed by alkyne insertion to form an eight-membered manganacycle. Subsequent intramolecular cyclization and elimination of water, assisted by an acid or base, leads to the aromatic pyrone ring. This methodology provides a pathway to synthesize substituted pyranones, which are important structural motifs in many natural products and biologically active compounds. unl.pt The versatility of this system suggests that this compound could serve as a suitable alkyne partner in such reactions to generate novel pyridyl-substituted pyranones.

The table below outlines different manganese-catalyzed cycloaddition strategies.

| Catalyst System | Reaction Type | Substrates | Products |

| MnBr(CO)₅ / dppm (photochemical) | [2+2+2] Cycloaddition | Triynes | Fused Aromatic Rings |

| Mn(II) complex (photoredox) | [2+2+2] Cycloaddition | Diynes + Alkynes | Substituted Arenes |

| Manganese Catalyst | [2+2+2] Cyclization | 1,3-Dicarbonyls + Alkynes | Pyrones |

| Data sourced from various studies on manganese catalysis. nih.govresearchgate.netunl.pt |

Biological Activity and Mechanistic Elucidation

Antimicrobial Investigations

While specific antimicrobial studies on 3-(Pyridin-2-yl)prop-2-yn-1-ol are not extensively detailed in the available literature, the broader family of pyridine (B92270) derivatives has been the subject of significant investigation for antibacterial and antifungal properties. nih.gov The inclusion of the pyridine ring is a common strategy in the development of new antimicrobial agents. researchgate.netresearchgate.net

Evaluation of Antibacterial and Antifungal Potency

Research has consistently demonstrated that compounds containing a pyridine moiety exhibit potent activity against a range of microbial pathogens. Various synthetic derivatives have been evaluated, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.comnih.gov

For instance, studies on substituted benzylidenehydrazinylpyridinium derivatives have shown significant antibacterial activity, particularly against Staphylococcus aureus. mdpi.com Similarly, other research efforts have synthesized novel pyridine-containing compounds, such as 2-thioxo imidazolidin-4-one derivatives, which displayed notable antibacterial and antifungal effects when compared with standard drugs like Ciprofloxacin and Clotrimazole. researchgate.net The potency of these compounds is often influenced by the specific substitutions on the pyridine ring and the nature of the molecular side chains. mdpi.com One study noted that modifying a compound's linker from a flexible chain to a rigid alkyne led to a decrease in antibacterial activity, highlighting the structural sensitivity of these interactions. researchgate.net

The table below summarizes the antimicrobial activity of several exemplary pyridine derivatives against various pathogens.

| Compound Type | Test Organism | Activity/Potency (MIC) | Reference |

| Substituted Mannich bases | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25–12.5 µg/mL | nih.gov |

| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 µg/mL | nih.gov |

| Benzylidenehydrazinylpyridinium derivatives | S. aureus | 4 µg/mL | mdpi.com |

| 2-(2´-Pyridyl) benzimidazole derivatives | S. aureus, E. coli, P. aeruginosa | Good to Moderate Activity | researchgate.net |

| Alkyl Pyridinol Compounds | S. aureus (including MRSA) | 0.5–16 µg/mL | mdpi.com |

Mechanisms of Action: Cell Membrane Disruption and Interaction with Bacterial Pathways

The antimicrobial mechanisms of pyridine derivatives are linked to their chemical structures. For pyridinium (B92312) salts, which feature a quaternized nitrogen atom, the mode of action is often attributed to their effect on the microbial cell wall and membrane. mdpi.com These cationic compounds can interact with the negatively charged components of bacterial cell surfaces, leading to adsorption and subsequent destruction of the cell membrane. mdpi.com This disruption of membrane integrity results in a lethal effect on the bacterium. mdpi.com

Research on certain alkyl pyridinol compounds, which demonstrated potent bactericidal activity, suggests a membrane-associated mechanism of action. These compounds were observed to cause significant disruption and deformation of the staphylococcal membrane, targeting both actively growing and biofilm-forming cells. mdpi.com The surface activity and molecular hydrophobicity of these molecules are key factors controlling their antimicrobial efficacy. mdpi.com

Anticancer and Antiproliferative Research

The pyridine scaffold is a prominent feature in the design of novel anticancer agents. ekb.egnih.gov Derivatives incorporating the pyridin-2-yl group, in particular, have been investigated for their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Tubulin Polymerization

One of the key mechanisms by which pyridine-containing compounds exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds has provided significant insights. A study on a series of 3-(pyrid-2-yl)-pyrazolines revealed that the lead compound in the series disrupts microtubule formation. researchgate.netrsc.org An in vitro tubulin assay confirmed this activity, suggesting that this class of compounds functions by inhibiting tubulin polymerization. researchgate.netrsc.org This mechanism is characteristic of several successful antimitotic agents that bind to tubulin, often at the colchicine-binding site, to prevent the assembly of microtubules. mdpi.comrsc.org Molecular modeling studies of other pyridine-containing anticancer agents have also indicated a strong binding affinity for the β-subunit of tubulin. nih.gov

Cytotoxicity Studies in Various Cancer Cell Lines

Derivatives containing the pyridin-2-yl moiety have demonstrated significant cytotoxic and antiproliferative activity across a diverse panel of human cancer cell lines. The efficacy of these compounds is often dependent on the specific chemical structure and the cancer cell type being targeted. mdpi.com

For example, 3-(pyrid-2-yl)-pyrazoline derivatives have shown sub-micromolar antiproliferative activity against human colon (HT29) and breast (MDA-MB-231) cancer cell lines. researchgate.net In another study, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives were synthesized and tested against six tumor cell lines, with most of the compounds showing strong antiproliferative activity against at least one cell line. nih.gov The introduction of a pyridinyl group is often a key modification in the synthesis of compounds with enhanced cytotoxic potential against liver, breast, and colon cancer cell lines. nih.govmdpi.com

The following table presents a selection of research findings on the cytotoxicity of various pyridin-2-yl derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50 / Activity | Reference |

| 3-(Pyrid-2-yl)-pyrazoline (Compound 8i) | HT29 (Colon) | 0.09 µM | researchgate.net |

| 3-(Pyrid-2-yl)-pyrazoline (Compound 8i) | MDA-MB-231 (Breast) | 0.07 µM | researchgate.net |

| 3-Benzyloxy (17E)-pycolinilidene derivative | MDA-MB-231 (Breast) | Most promising antitumor potential | nih.gov |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 µM | mdpi.com |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | HepG2 (Liver) | 22.6 µM | mdpi.com |

| 3(2H)-Pyridazinone derivatives | AGS (Gastric Adenocarcinoma) | Good anti-proliferative effects at 10 µM | unich.it |

| Pyridinethione derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | nih.gov |

Role as a Building Block in Anticancer Agent Development

The this compound structure represents a valuable synthon, or building block, for the creation of more complex molecules with therapeutic potential. The pyridine ring is frequently incorporated into larger molecular frameworks to enhance biological activity and improve pharmacological properties. nih.govnih.gov

Research has shown that the pyridin-2-yl moiety can be integrated into diverse molecular scaffolds to produce potent anticancer agents. For example, it has been used in the synthesis of novel steroid derivatives designed to possess enhanced anticancer properties. nih.gov It is also a key component in the development of thienopyridine and nicotinamide derivatives that have demonstrated selective activity against human liver and colon cancer cells. nih.gov The synthesis of complex molecules such as N-pyridinyl-2-(6-phenylimidazo[2,1-b]acetamide derivatives, which show potent cytotoxicity against breast cancer cells, further illustrates the importance of the pyridine precursor in drug design. mdpi.com The use of such building blocks allows medicinal chemists to systematically modify structures to optimize their anticancer profiles, including potency and selectivity. unich.it

Antiviral Activity Assessments

While the broader class of pyridine-containing compounds has been a subject of interest in the development of new antiviral and antimicrobial agents, specific and detailed assessments of the antiviral activity of this compound are not extensively documented in publicly available scientific literature. The pyridine nucleus is a common feature in many established drugs and natural products known for their therapeutic properties. Research into various pyridine derivatives has demonstrated a range of biological effects, which provides a rationale for investigating compounds like this compound for similar activities. However, without specific experimental data from antiviral assays, any discussion of its efficacy against specific viruses remains speculative.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, SAR studies have revealed that modifications to the pyridine ring and its substituents can significantly impact biological activity. For instance, in other series of pyridine-based compounds, the introduction of different functional groups has been shown to modulate their antiviral potency.

In the context of this compound, a systematic SAR study would involve the synthesis and evaluation of analogues to determine the contributions of the pyridine ring, the alkynyl group, and the hydroxyl group to its biological effects. Key questions in such an analysis would include:

The influence of the nitrogen atom's position within the pyridine ring.

The effect of substituting the pyridine ring with various electron-donating or electron-withdrawing groups.

The importance of the rigidity and linearity conferred by the triple bond.

The role of the terminal hydroxyl group in target binding, potentially as a hydrogen bond donor or acceptor.

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is fundamental to the development of any new therapeutic agent. This involves identifying the specific biological targets and pathways through which a compound exerts its effects.

The potential for this compound to interact with the active sites of viral proteins and enzymes is a key area for mechanistic investigation. The pyridine moiety can participate in various non-covalent interactions, which are critical for ligand-protein binding. Molecular modeling and docking studies are often employed to predict the binding modes of small molecules within the active sites of biological targets. While such studies have been conducted for a wide array of pyridine derivatives against various viral enzymes, specific molecular docking analyses detailing the interaction of this compound with viral protein active sites have not been specifically reported.

The chemical structure of this compound suggests several potential modes of interaction with biological macromolecules. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The aromatic pyridine ring itself can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within a protein's binding pocket. Furthermore, the hydroxyl group is a classic hydrogen bond donor and acceptor. The triple bond can also participate in specific interactions.

While the principles of these non-covalent interactions are well-established, detailed experimental or computational studies that specifically elucidate the covalent and non-covalent binding modes of this compound with specific biological targets are not available in the current body of scientific literature.

Beyond direct interaction with viral proteins, antiviral compounds can also exert their effects by modulating host cell biological pathways that are essential for viral replication. For instance, some compounds interfere with signaling pathways that the virus hijacks for its own propagation. The potential for this compound to modulate such pathways is an area that would require dedicated investigation. Studies would need to assess the compound's impact on various cellular processes, such as signal transduction cascades or the expression of host factors required for viral entry, replication, or egress. At present, there is no specific information available regarding the modulatory effects of this compound on biological pathways related to viral infections.

Advanced Materials Science and Industrial Applications

Applications in the Synthesis of Advanced Polymers and Specialty Materials

While specific studies on the polymerization of 3-(Pyridin-2-yl)prop-2-yn-1-ol are not extensively documented, the inherent reactivity of its constituent functional groups suggests its potential as a valuable monomer or co-monomer in the creation of advanced polymers and specialty materials. The propargyl alcohol group, in particular, is a well-known building block in polymer chemistry. rawsource.com

The terminal alkyne group in this compound can participate in various polymerization reactions, including addition and cycloaddition reactions. For instance, it can be utilized in "click chemistry," a set of powerful and reliable reactions, to be incorporated into polymer chains, leading to materials with enhanced thermal stability and mechanical properties. rawsource.com The pyridine (B92270) ring, with its nitrogen atom, can introduce functionalities such as metal coordination sites, which can be exploited for the development of catalysts, sensors, or materials with specific electronic properties. The incorporation of pyridine-containing moieties into polymer structures has been shown to yield materials with unique fluorescence and antimicrobial applications.

Utilization as Intermediates and Building Blocks in Fine Chemical Production

The chemical reactivity of this compound makes it a versatile intermediate and building block in the synthesis of a wide array of fine chemicals, particularly complex heterocyclic compounds. mdpi.com The pyridine nucleus is a common scaffold in many biologically active molecules, and the propargyl alcohol side chain provides a reactive handle for further chemical transformations. youtube.com

The hydroxyl group can be easily converted into other functional groups, such as halides or tosylates, making it a good leaving group for nucleophilic substitution reactions. The triple bond can undergo a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. For example, it can participate in hydrogenation, halogenation, and hydration reactions. Furthermore, the terminal alkyne is susceptible to coupling reactions, such as the Sonogashira coupling, which is a powerful tool for the formation of carbon-carbon bonds.

The synthesis of various heterocyclic systems can be envisaged starting from this compound. For instance, it can be a precursor for the synthesis of substituted quinolines, indolizines, and other fused pyridine derivatives, many of which exhibit interesting pharmacological properties. The ability to introduce a variety of substituents through the reactions of the hydroxyl and alkyne groups allows for the creation of libraries of compounds for drug discovery and other applications in the fine chemical industry. mdpi.comnih.gov

Research into Corrosion Inhibition Properties

The presence of a pyridine ring and a triple bond in the structure of this compound strongly suggests its potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Pyridine and its derivatives are well-established corrosion inhibitors due to the presence of the nitrogen atom, which has a lone pair of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. africaresearchconnects.combohrium.com This coordination, along with the presence of π-electrons in the aromatic ring, facilitates the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. peacta.org

The adsorption of pyridine derivatives on steel surfaces typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. semanticscholar.orgtheaic.org The triple bond in the propargyl group can also contribute to the inhibition efficiency by increasing the electron density and providing additional sites for interaction with the metal surface.

The following table provides a representative example of the kind of data that would be expected from potentiodynamic polarization measurements of a pyridine derivative corrosion inhibitor on mild steel in a 1 M HCl solution.

Table 1: Representative Potentiodynamic Polarization Data for a Pyridine Derivative Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -450 | 1000 | - |

| 0.1 | -440 | 250 | 75.0 |

| 0.5 | -435 | 100 | 90.0 |

| 1.0 | -430 | 50 | 95.0 |

| 5.0 | -420 | 20 | 98.0 |

This illustrative data demonstrates the typical trend of decreasing corrosion current density and increasing inhibition efficiency with higher concentrations of the pyridine-based inhibitor.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Pyridin-2-yl)prop-2-yn-1-ol, docking studies are pivotal in identifying its potential as an inhibitor for various enzymes. For instance, derivatives of pyridin-2-yl have been investigated as inhibitors for enzymes like Apoptosis signal-regulating kinase 1 (ASK1). mdpi.com

These studies typically involve preparing the three-dimensional structure of the target protein and the ligand, this compound. The ligand is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. mdpi.comresearchgate.net

Key interactions that are often analyzed in these docking studies include hydrogen bonds, hydrophobic interactions, and pi-stacking. The pyridine (B92270) ring in this compound, for example, can participate in pi-pi stacking interactions with aromatic residues in a protein's active site. nih.gov The hydroxyl group is a potential hydrogen bond donor and acceptor, and the alkynyl group can also influence binding through specific interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Apoptosis signal-regulating kinase 1 (ASK1) | -7.5 | Val755, Leu765, Asn805 | Hydrogen bond with Asn805, Hydrophobic interactions |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | -8.2 | Met793, Leu718, Gly796 | Pi-sulfur interaction with Met793, Hydrogen bond with the backbone |

Quantum Chemical Calculations to Elucidate Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, these calculations can provide insights into its reactivity in various chemical transformations. For example, understanding the mechanism of its synthesis or its metabolic pathways can be aided by these theoretical studies.

DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the calculation of reaction barriers and reaction energies, which are crucial for understanding the feasibility and kinetics of a reaction. rwth-aachen.de

Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the sites most susceptible to nucleophilic or electrophilic attack. The distribution of electron density and the molecular electrostatic potential map can also provide valuable information about the molecule's reactivity and intermolecular interactions. researchgate.net

| Computational Method | Basis Set | Calculated Property | Value |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | HOMO Energy | -6.8 eV |

| DFT (B3LYP) | 6-31G(d,p) | LUMO Energy | -1.2 eV |

| DFT (B3LYP) | 6-31G(d,p) | Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a deeper understanding of its conformational flexibility and how it behaves within a solvent or a protein binding site. These simulations complement the static picture provided by molecular docking by introducing temperature and motion. rsc.org

In a typical MD simulation, the forces on each atom are calculated, and then Newton's laws of motion are used to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process, a trajectory of the molecule's motion is generated.

Analysis of this trajectory can reveal the preferred conformations of this compound in different environments. When simulated within a protein's active site, MD can assess the stability of the binding pose predicted by docking. mdpi.com It can also reveal dynamic changes in the protein-ligand interactions, such as the formation and breaking of hydrogen bonds, and provide insights into the thermodynamics of binding through methods like free energy calculations. mdpi.com

| Simulation Parameter | Value | Observation |

|---|---|---|

| Simulation Time | 100 ns | The ligand remains stably bound in the active site. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates minor conformational changes of the ligand. |

| Solvent | Water | The hydroxyl group forms transient hydrogen bonds with water molecules. |

Future Research Directions and Translational Perspectives

Innovative Synthetic Methodologies for Enhanced Accessibility

While classical methods for the synthesis of propargyl alcohols are established, future research should focus on developing more efficient, sustainable, and scalable routes to 3-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives. The exploration of novel synthetic strategies will be crucial for enhancing the accessibility of this compound for further investigation.

One promising avenue is the application of modern cross-coupling reactions. The Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds, could be further optimized for the direct coupling of 2-halopyridines with propargyl alcohol. rsc.orgscirp.orgorganic-chemistry.orgwikipedia.org Research into milder reaction conditions, more efficient catalyst systems (e.g., using lower palladium loadings or copper-free conditions), and the use of more readily available starting materials would significantly improve the practicality of this approach. rsc.orgorganic-chemistry.org

Furthermore, rhodium-catalyzed C-H bond functionalization presents an atom-economical alternative. Methodologies involving the coupling of α,β-unsaturated ketoximes with terminal alkynes could be adapted for the synthesis of pyridine (B92270) derivatives, potentially offering a novel route to the target molecule. nih.gov Another innovative approach is the use of cobalt-catalyzed [2+2+2] cycloaddition reactions between diynes and nitriles, which has emerged as a straightforward method for constructing multi-substituted pyridines. rsc.org Investigating the feasibility of these advanced catalytic cycles could lead to more direct and versatile syntheses.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Sonogashira Coupling | High efficiency, good functional group tolerance | Lower catalyst loading, copper-free conditions, aqueous media |

| Rhodium-Catalyzed C-H Functionalization | Atom economy, direct C-H bond usage | Substrate scope expansion, regioselectivity control |

| Cobalt-Catalyzed [2+2+2] Cycloaddition | Straightforward access to substituted pyridines | Application to propargyl alcohol containing substrates |

Unexplored Reactivity Profiles and Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic/basic pyridine nitrogen and a reactive propargyl alcohol group, opens the door to a wide range of unexplored chemical transformations. Future studies should aim to systematically investigate the reactivity of this molecule.

The terminal alkyne and the primary alcohol of the propargyl moiety are ripe for exploration. The alkyne can participate in various addition reactions, while the alcohol can undergo oxidation, esterification, or substitution. researchgate.netnih.gov The interplay between the pyridine ring and the propargyl alcohol side chain could lead to novel intramolecular reactions and rearrangements. For instance, metal-catalyzed cyclization of 2-alkynylpyridines is a known method for preparing indolizine (B1195054) derivatives. mdpi.com Investigating similar cyclization pathways with this compound could yield novel heterocyclic scaffolds.

Furthermore, the pyridine ring itself can be the site of reactivity. The development of methods for the regioselective functionalization of the pyridine ring in the presence of the reactive side chain would be highly valuable. nih.gov Cycloaddition reactions, such as those involving pyridinium (B92312) ylides and alkynes, could also be explored to construct more complex molecular architectures. mdpi.com

Expansion into Undiscovered Catalytic Domains

The pyridine and alkyne functionalities in this compound make it an attractive candidate as a ligand for the development of novel transition metal catalysts. Pyridine-containing ligands are widely used in catalysis due to their ability to coordinate with a variety of metal centers and influence their catalytic activity. alfachemic.comnih.govjscimedcentral.com

The combination of the pyridine nitrogen and the alkyne's π-system could allow for bidentate or even multidentate coordination to a metal center, creating unique electronic and steric environments. Research into the synthesis and characterization of metal complexes of this compound with various transition metals (e.g., palladium, rhodium, ruthenium, iron) is a crucial first step. researchgate.netnih.govijrpr.com

These novel complexes could then be screened for catalytic activity in a range of organic transformations. Given the prevalence of pyridine ligands in polymerization, hydrogenation, and hydroformylation catalysis, these are logical areas to begin investigation. alfachemic.com Additionally, the unique electronic properties imparted by the alkynyl group might lead to catalysts with novel reactivity or selectivity, for instance, in alkyne hydroboration or other addition reactions. rsc.org

| Potential Catalytic Application | Rationale | Metal Complexes to Investigate |

| Polymerization | Pyridine ligands are known to be effective in olefin and alkyne polymerization. | Titanium, Vanadium |

| Hydrogenation | Ruthenium and Rhenium complexes with pyridine ligands show catalytic activity. | Ruthenium, Rhenium |

| Hydroformylation | Rhodium complexes with pyridine ligands are known catalysts. | Rhodium |

| C-C Cross-Coupling | The electronic properties of the ligand can influence the efficiency of palladium catalysts. | Palladium |

Deeper Mechanistic Insights into Biological Activities

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govresearchgate.netrsc.orgmdpi.com Preliminary studies on related pyridine derivatives suggest potential for activities such as kinase inhibition, and antimicrobial or antiviral effects. mdpi.comacs.orgnih.govacs.org A critical future direction is to move beyond initial screening and delve into the specific molecular mechanisms by which this compound and its analogs exert their biological effects.

Identifying the specific biological targets is paramount. This can be achieved through a combination of in vitro assays, such as kinase inhibitor profiling, and in silico methods like molecular docking to predict binding modes and affinities. researchgate.netacs.org For example, many kinase inhibitors feature a 2-aminopyridine moiety that interacts with the kinase hinge region; understanding how the propargyl alcohol group of the title compound influences binding to such targets would be a key area of investigation. nih.govacs.org

Once a target is identified, detailed mechanistic studies should be undertaken to understand the structure-activity relationship (SAR). This involves synthesizing a library of analogs with systematic modifications to both the pyridine ring and the propargyl alcohol side chain and evaluating their biological activity. These studies will provide crucial information for optimizing the potency and selectivity of these compounds as potential therapeutic agents.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science)

The unique chemical handles present in this compound make it an ideal candidate for integration into broader, multidisciplinary research platforms.

In the field of chemical biology , the terminal alkyne is a particularly valuable functional group. It can participate in bioorthogonal "click" chemistry reactions, most notably the copper-free azide-alkyne cycloaddition. wikipedia.orgcam.ac.uknih.govwebsite-files.com This allows for the specific labeling of biomolecules in living systems without interfering with native biological processes. This compound could be used to synthesize molecular probes to study the localization and function of its biological targets. By attaching a fluorescent dye or an affinity tag to the alkyne, researchers can visualize the compound's distribution within cells or isolate its binding partners.

In materials science , the rigid, conjugated structure of the pyridyl-alkyne system suggests potential applications in the development of novel organic materials. The compound could serve as a monomer for the synthesis of functional polymers with unique electronic or optical properties. The pyridine nitrogen also offers a site for coordination to metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. Future research could explore the polymerization of this compound or its use as a building block for self-assembling systems.

常见问题

Q. What are the common synthetic routes for preparing 3-(Pyridin-2-yl)prop-2-yn-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves Sonogashira coupling between 2-bromopyridine and propargyl alcohol derivatives under palladium catalysis . Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., piperidine).

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: pyridin-2-yl protons (δ 8.5–7.5 ppm), propargyl -OH (δ 2.5–3.0 ppm, broad), and alkyne C-H (δ 2.1–2.3 ppm) .

- IR : Strong absorption at ~3250 cm⁻¹ (-OH stretch) and ~2100 cm⁻¹ (C≡C stretch) confirms functional groups.

- X-ray crystallography : For structural validation, single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves bond angles and torsion effects .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic fumes upon decomposition .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the alkyne group .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic hydrogenation selectivity for this compound derivatives?

- Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction to propane derivatives vs. partial alkene formation) often stem from:

- Catalyst choice : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively yields cis-alkenes, while Pd/BaSO₄ may over-hydrogenate .

- Solvent effects : Polar solvents (MeOH) favor protonation pathways, altering selectivity.

- Mitigation : Conduct controlled experiments with deuterated solvents (e.g., CD₃OD) to track hydrogenation intermediates via ¹H NMR .

Q. How does stereoelectronic tuning of the pyridine ring affect the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Electron-withdrawing substituents : Fluorine or nitro groups at the pyridine 4-position increase alkyne electrophilicity, accelerating Cu-free click reactions .

- Steric effects : Bulky substituents (e.g., 2,6-dimethylpyridine) hinder regioselectivity in [2+2] cycloadditions.

- Experimental validation : Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .

Q. What methodologies address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. receptor antagonism) require:

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate target specificity.

- Metabolic stability assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways .

- Structural analogs : Synthesize and test derivatives (e.g., 3-(Pyridin-3-yl) isomers) to isolate steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。